N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide
Description
The compound N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide features a 1,2,5-oxadiazole (furazan) core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 4 with a 2-(2-fluorophenoxy)butanamide moiety. The 3,4-dimethoxyphenyl group introduces lipophilic and hydrogen-bonding properties, while the 2-fluorophenoxybutanamide side chain may influence solubility and target interactions.
Properties
Molecular Formula |
C20H20FN3O5 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C20H20FN3O5/c1-4-14(28-15-8-6-5-7-13(15)21)20(25)22-19-18(23-29-24-19)12-9-10-16(26-2)17(11-12)27-3/h5-11,14H,4H2,1-3H3,(H,22,24,25) |
InChI Key |
KWILDOUPSXPCAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 1,2,5-oxadiazole ring through a cyclization reaction of appropriate precursors under controlled conditions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution, while the fluorophenoxybutanamide moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines. In a study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, compounds displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types including SNB-19 and OVCAR-8 .
Enzyme Inhibition Studies
The compound's structural features suggest potential as an inhibitor for various enzymes. Oxadiazole derivatives have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in the management of diabetes and Alzheimer's disease respectively. The synthesis of new sulfonamides with oxadiazole moieties has been reported to yield effective inhibitors .
Case Studies
- Anticancer Efficacy : A study focusing on oxadiazole derivatives highlighted their mechanism of action through apoptosis induction in cancer cells. The compounds were found to disrupt mitochondrial function leading to cell death .
- Enzyme Inhibition : Another research effort synthesized new compounds based on the oxadiazole framework and tested them against α-glucosidase and acetylcholinesterase. The findings revealed that certain derivatives had IC50 values significantly lower than commercially available drugs used for these conditions .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and spectral differences between the target compound and its analogs:
Key Observations
Side Chain Modifications
- Butanamide vs. Propanamide (BH52675): The target compound’s butanamide chain introduces an additional methylene group compared to BH52675’s propanamide.
- Fluorophenoxy vs. Propoxybenzamide (BH52676): The 2-fluorophenoxy group in the target compound is electron-withdrawing, which could stabilize the amide bond against hydrolysis compared to BH52676’s 4-propoxy group (electron-donating). The fluorine atom may also engage in halogen bonding with biological targets .
Heterocyclic Core Differences
- Oxadiazole vs. This rigidity could improve binding specificity in enzyme-active sites but may reduce conformational adaptability .
- Oxadiazole vs. Pyrimidine (Patent Compound): Pyrimidine-based CTPS1 inhibitors (e.g., from ) rely on nitrogen-rich cores for hydrogen bonding, whereas the oxadiazole’s lower basicity might alter binding kinetics in similar therapeutic contexts .
Spectral Characterization
- The target compound’s amide C=O stretch (~1660–1680 cm⁻¹ in IR) aligns with hydrazinecarbothioamides in . However, the absence of C=S bands (1243–1258 cm⁻¹ in triazoles) distinguishes it from sulfur-containing analogs .
- Rip-B’s 1H-NMR data () shows distinct aromatic proton shifts (δ 7.6–7.8 ppm), whereas the target compound’s oxadiazole protons are expected near δ 8.0–8.5 ppm due to electron withdrawal .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| LogP | 3.6679 |
| Polar Surface Area | 75.347 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are crucial for biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in various biochemical pathways. For instance, compounds with similar oxadiazole structures have been linked to enzyme inhibition related to cancer cell proliferation and survival pathways.
- Cellular Interaction : It interacts with cellular proteins and enzymes involved in signaling pathways, potentially affecting cell metabolism and growth. The exact molecular targets remain under investigation but may include kinases and transcription factors involved in oncogenic processes .
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models have shown that treatment with the compound reduces tumor growth significantly compared to control groups. Notably, dosages were carefully calibrated to minimize toxicity while maximizing therapeutic effects .
Toxicity Profile
A comprehensive toxicity evaluation is crucial for understanding the safety profile of this compound:
- Zebrafish Model : In studies using zebrafish embryos, low concentrations of the compound did not show significant adverse effects on survival or development. However, higher concentrations resulted in observable toxicity, indicating a dose-dependent response .
- Mice Models : Similarly, when administered to mice, the compound did not exhibit significant hematological or biochemical abnormalities at lower doses. However, higher doses led to increased liver enzyme levels and other biochemical markers of stress .
Case Studies
- Study on Anticancer Activity : In a recent publication, this compound was tested against breast cancer cells. Results indicated a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment .
- Toxicological Assessment : Another study evaluated the compound's safety profile using a zebrafish model. Results showed no significant developmental defects at concentrations below 25 µM but indicated increased mortality at higher doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
